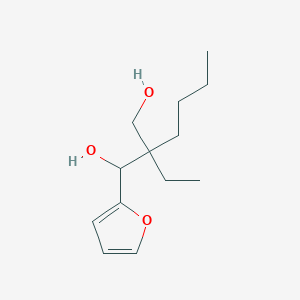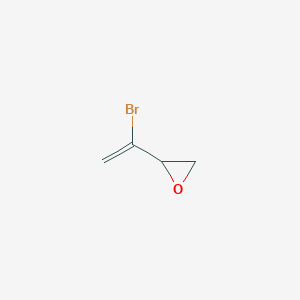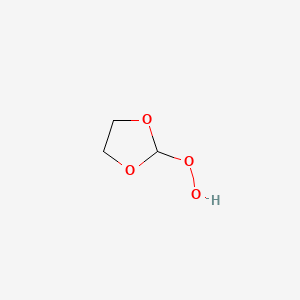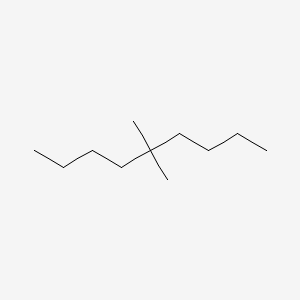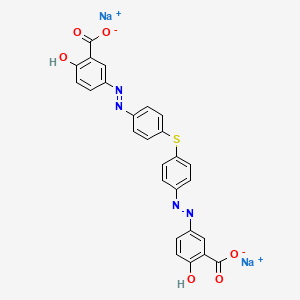![molecular formula C23H30N2O B14734581 n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide CAS No. 6965-28-2](/img/structure/B14734581.png)
n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of piperidine derivatives, including n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide, focuses on optimizing the synthesis process to be cost-effective and scalable. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals with potential therapeutic effects. The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development .
Mecanismo De Acción
The mechanism of action of n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as analgesic, anti-inflammatory, or antipsychotic properties .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide include other piperidine derivatives like piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share the piperidine ring structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets this compound apart is its specific combination of diphenyl and propyl groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
6965-28-2 |
|---|---|
Fórmula molecular |
C23H30N2O |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-(2,2-diphenyl-3-piperidin-1-ylpropyl)propanamide |
InChI |
InChI=1S/C23H30N2O/c1-2-22(26)24-18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)19-25-16-10-5-11-17-25/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3,(H,24,26) |
Clave InChI |
LQESJZQYXKUYAK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCC(CN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


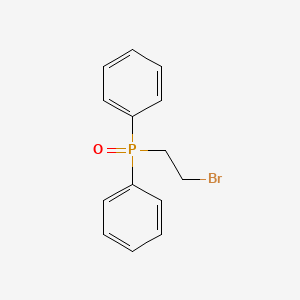

![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)



